molecular formula C8H15NO4 B1626160 N-Carbethoxy-L-valine CAS No. 5701-14-4

N-Carbethoxy-L-valine

Cat. No.: B1626160
CAS No.: 5701-14-4
M. Wt: 189.21 g/mol
InChI Key: ZAVWSNSSAROCIB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbethoxy-L-valine is a derivative of the essential branched-chain amino acid L-valine, where the amino group is protected with a carbethoxy (Cbz) group. This protection is critical in multi-step organic synthesis, particularly in the controlled construction of peptides, as it prevents unwanted side reactions during the coupling of amino acids . The carbethoxy group can be selectively installed and later removed under specific conditions, making this compound a valuable and versatile building block for researchers . This protected amino acid is instrumental in the synthesis of complex molecules, including bioactive peptides and various pharmaceutical intermediates . For instance, similar Cbz-protected valine compounds are used in the production of antiviral drugs like valaciclovir, demonstrating the importance of such building blocks in medicinal chemistry . The inherent chirality of the L-valine moiety allows researchers to synthesize stereochemically pure compounds, which is often essential for biological activity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use or human consumption. Researchers should consult the safety data sheet and handle this compound appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5701-14-4

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-4-13-8(12)9-6(5(2)3)7(10)11/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

ZAVWSNSSAROCIB-LURJTMIESA-N

SMILES

CCOC(=O)NC(C(C)C)C(=O)O

Isomeric SMILES

CCOC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCOC(=O)NC(C(C)C)C(=O)O

sequence

V

Origin of Product

United States

Role of N Carbethoxy L Valine As a Protective Group in Peptide Chemistry

Mechanism of Carbamate-Based N-α Protection

The protective function of the N-carbethoxy group, like other carbamates, stems from its ability to decrease the nucleophilicity of the α-amino nitrogen. masterorganicchemistry.comorganic-chemistry.org In an unprotected amino acid, the lone pair of electrons on the amino nitrogen makes it a potent nucleophile, ready to react with activated carboxyl groups. masterorganicchemistry.com When the carbethoxy group is attached, the nitrogen lone pair is delocalized through resonance into the adjacent carbonyl group of the carbamate (B1207046) moiety.

This delocalization effectively reduces the electron density on the nitrogen atom, rendering it significantly less nucleophilic. masterorganicchemistry.comorganic-chemistry.org As a result, the protected amino group does not interfere with the activation of the C-terminal carboxylic acid or the subsequent coupling reaction with the free amino group of another amino acid. beilstein-journals.org This temporary deactivation is a cornerstone of controlled, stepwise peptide synthesis, ensuring that amide bonds are formed only at the intended positions. masterorganicchemistry.com The general structure of a carbamate involves an ester and an amide functionality flanking a carbonyl group, a combination that provides stability under various reaction conditions while allowing for selective removal. masterorganicchemistry.com

Orthogonality of N-Carbethoxy Protection within Diverse Protecting Group Strategies

A key concept in complex, multi-step chemical syntheses like peptide synthesis is "orthogonality." iris-biotech.de An orthogonal protecting group strategy involves the use of multiple classes of protecting groups in a single synthetic scheme, where each class can be removed by a specific set of chemical conditions without affecting the others. peptide.comresearchgate.net This allows for the selective deprotection of one functional group while others remain protected.

In peptide synthesis, two dominant orthogonal schemes are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. researchgate.netnih.gov The N-carbethoxy group finds its place within this framework as a robust protecting group, distinct from the more common Boc and Fmoc groups. While the Boc group is labile to moderate acids (like trifluoroacetic acid, TFA) and the Fmoc group is removed by bases (like piperidine), the N-carbethoxy group is stable under these conditions. masterorganicchemistry.comnih.gov Its cleavage typically requires harsher methods, such as strong acidolysis or catalytic hydrogenation, making it orthogonal to both the Boc and Fmoc groups. peptide.com This property is particularly valuable in the synthesis of complex peptides or for preparing protected peptide fragments that will be used in subsequent condensation reactions. peptide.com

Table 1: Comparison of Cleavage Conditions for Common N-α-Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
Ethoxycarbonyl (Carbethoxy)Cbz-OEt / EocStrong acid (e.g., HBr/AcOH); Catalytic HydrogenationFmoc, Boc, tBu
tert-ButoxycarbonylBocModerate acid (e.g., TFA)Fmoc, Cbz
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Boc, Cbz, Trt
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation; Strong Acid (HBr/AcOH)Fmoc, tBu
TritylTrtMild acidFmoc, Cbz

This table illustrates the principle of orthogonality, showing how different protecting groups are removed under distinct chemical conditions, allowing for their selective use in a single synthesis. peptide.comresearchgate.netnih.govthermofisher.com

Cleavage and Deprotection Techniques for N-Carbethoxy Groups

The removal, or deprotection, of the N-carbethoxy group is a critical step to liberate the free amine for subsequent peptide bond formation or to yield the final, unprotected peptide. The stability of the ethyl carbamate linkage necessitates more vigorous conditions compared to those used for more labile groups like Boc or Fmoc. peptide.commasterorganicchemistry.com

Common methods for the cleavage of N-carbethoxy and similar robust carbamate groups include:

Catalytic Hydrogenation: This method is widely used for the analogous benzyloxycarbonyl (Cbz) group and can be applied to other carbamates. The protected peptide is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd-C). masterorganicchemistry.com This process is clean and effective but can be incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst.

Strong Acidolysis: The N-carbethoxy group can be cleaved by treatment with strong acids. A common reagent for this purpose is hydrogen bromide (HBr) in glacial acetic acid (AcOH). peptide.com These conditions are harsh and can potentially lead to side reactions or degradation of sensitive peptide sequences. researchgate.net Therefore, their use must be carefully considered based on the peptide's composition.

Saponification: In some instances, cleavage can be achieved via saponification using a strong base like sodium hydroxide (B78521) (NaOH). However, this method is often limited because the harsh basic conditions can lead to racemization of the amino acid chiral center and hydrolysis of ester-based side-chain protecting groups or the peptide backbone itself. scholaris.ca

Table 2: Summary of Deprotection Techniques for N-Carbethoxy Groups

Deprotection MethodReagentsKey Considerations
Strong AcidolysisHBr in Acetic Acid, TFMSAHarsh conditions; may cause side reactions with sensitive residues. peptide.comresearchgate.net
Catalytic HydrogenationH₂, Pd/CMild conditions, but incompatible with sulfur-containing residues. masterorganicchemistry.com
SaponificationNaOH, KOHRisk of racemization and hydrolysis of other ester groups. scholaris.ca

Influence on Reaction Selectivity and Yield in Multi-Step Syntheses

Furthermore, the nature of the N-α protecting group can influence the extent of side reactions, such as racemization at the alpha-carbon during the coupling step. nih.gov While carbamate-protected amino acids are generally less prone to racemization than other activated derivatives, the specific conditions of activation and coupling must still be carefully optimized to maintain the stereochemical integrity of the L-valine residue and ensure the synthesis of a pure, single-enantiomer peptide.

Applications in Advanced Organic Synthesis and Polymerization

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid support. dcu.ienih.gov While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are more commonly employed in contemporary SPPS, the foundational principles of N-protection are exemplified by compounds like N-Carbethoxy-L-valine. ug.edu.pl The carbethoxy group serves to protect the amino functionality of L-valine, preventing unwanted side reactions during the coupling of subsequent amino acids in the growing peptide chain. ug.edu.pl The selection of appropriate protecting groups and cleavage conditions is paramount to the success of SPPS. nih.gov For instance, the cleavage of a similar protecting group, the Cbz (carboxybenzyl) group, has been optimized for SPPS using reagents like Et2AlCl/thioanisole, highlighting the need for specialized conditions compatible with the solid support. nih.gov

Application in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, all reactants are dissolved in a suitable solvent. This compound, and more broadly, urethane-protected N-carboxyanhydrides (UNCAs), serve as activated amino acid derivatives that facilitate peptide bond formation. pmcisochem.fr The reaction of an N-protected L-valine NCA, such as N-Benzyloxycarbonyl-L-Valine-N-Carboxyanhydride (Z-Val-NCA), with another amino acid or peptide in solution provides a clean and efficient coupling method, often avoiding the need for additional coupling agents. pmcisochem.fr This approach is particularly attractive as it generates carbon dioxide as the primary byproduct, simplifying purification. pmcisochem.fr

Precursor for N-Carboxyanhydride (NCA) Formation and Polymerization

One of the most significant applications of this compound is its role as a precursor in the synthesis of L-valine N-carboxyanhydride (NCA). NCAs, also known as Leuchs' anhydrides, are cyclic monomers essential for producing polypeptides through ring-opening polymerization (ROP). wikipedia.orgencyclopedia.pub The "Leuchs method" historically involved the thermal cyclization of N-alkoxycarbonyl amino acid chlorides, derived from precursors like this compound, under vacuum. wikipedia.orgmdpi.com Modern methods, such as the Fuchs-Farthing method, involve the direct phosgenation of amino acids and are now more widely used due to better yields and purity. encyclopedia.pubmdpi.com

The ring-opening polymerization (ROP) of L-valine NCA is a primary method for synthesizing poly(L-valine). wikipedia.org This process can be initiated by various nucleophiles, including primary amines, which attack the carbonyl group of the NCA ring, leading to its opening and the subsequent elimination of carbon dioxide. encyclopedia.pubrsc.org The polymerization proceeds via a chain-growth mechanism, allowing for the formation of high molecular weight polypeptides. dcu.iewikipedia.org The mechanism of ROP can be complex, often involving a competition between the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM), which can influence the control over the final polymer's properties. nih.govresearchgate.netmpg.de

Table 1: Overview of L-Valine NCA Polymerization Mechanisms

MechanismDescriptionInitiator TypeControl
Normal Amine Mechanism (NAM) A nucleophilic ring-opening chain growth process. mpg.deNucleophilic, less basic (e.g., primary amines). mpg.deGenerally well-defined polypeptides. mpg.de
Activated Monomer Mechanism (AMM) Involves deprotonation of an NCA to form a nucleophilic anion that initiates polymerization. mpg.deBasic, less nucleophilic (e.g., tertiary amines). mpg.deillinois.eduCan lead to high molecular weight but with broader dispersity. mpg.de

The polymerization of racemic or enantiomerically enriched mixtures of NCAs is a field of significant interest, particularly in the context of the origins of homochirality in biological systems. researchgate.netstanford.edu Studies on the polymerization of D,L-valine NCA have shown that under certain conditions, stereoselective polymerization can occur. researchgate.net For instance, initiation with certain amines can favor the formation of isotactic blocks (sequences of the same stereochemistry). researchgate.net However, unlike α-helix forming amino acids, valine NCA, which tends to form β-sheet structures, does not always exhibit stereoselection by the growing polymer chain. ebm-journal.orgresearchgate.net Research has demonstrated that starting with a small enantiomeric excess (e.e.) of one NCA enantiomer can lead to chiral amplification, where the resulting oligopeptides show a significantly higher proportion of homochiral sequences than predicted by random statistics. researchgate.netethz.ch This amplification is a key area of study for understanding how a small initial imbalance could have led to the dominance of one enantiomer in nature. stanford.eduusra.edu

L-valine NCA can be copolymerized with other amino acid NCAs to create random or block copolypeptides with tailored properties. mdpi.combiorxiv.orgmdpi.com The reactivity ratios of the comonomers determine the final sequence distribution in the copolymer. mdpi.com For instance, block copolymers of L-valine and other amino acids like ε-carbobenzyloxy-lysine have been synthesized and their conformational properties studied, revealing transitions from β-sheet to α-helical structures depending on the block composition. researchgate.net The synthesis of block copolymers allows for the creation of amphiphilic materials that can self-assemble into various nanostructures, which have potential applications in drug delivery and tissue engineering. biorxiv.orgresearchgate.net Random copolymerization, for example with L-alanine NCA, has been used to create complex sequences to study the relationship between primary structure and immunogenicity. mdpi.comresearchgate.net

Table 2: Examples of Copolymerization involving L-Valine NCA

ComonomerCopolymer TypeInitiator/CatalystResulting Polymer Properties/Applications
ε-CBz-lysine NCABlock CopolymerEthylenediamineConformation changes from β-sheet to α-helix; potential for biomaterials. researchgate.net
Lysine(Cbz) NCARandom CopolymerHexadecylamineForms lipidated poly(amino acid)s (LPAAs) that self-assemble into nanostructures for drug delivery. biorxiv.org
γ-Benzyl-L-glutamate NCABlock CopolymerPolyacetylene macroinitiatorForms chiral secondary structures. rsc.org
L-Alanine NCARandom CopolymerN-Heterocyclic Carbene (NHC)Creates complex copolypeptide sequences for immunological studies. mdpi.com

To improve the control over the ring-opening polymerization of NCAs, various catalytic systems have been developed. These catalysts aim to accelerate the polymerization while minimizing side reactions, leading to polypeptides with predictable molecular weights and narrow polydispersity. nih.gov Transition-metal complexes were a significant breakthrough, enabling living polymerization of NCAs. researchgate.net More recently, organocatalysts have gained prominence. nih.govnih.gov For example, fluorinated alcohols have been shown to catalyze the ROP of NCAs through cooperative hydrogen bonding, which activates the monomer while protecting the propagating chain end. nih.gov Cationic organocatalysts that work through cation-dipole interactions have also been developed to achieve fast and controlled polymerization. nih.govacs.org These advanced catalytic methods provide powerful tools for synthesizing well-defined polypeptides for a range of applications. illinois.edu

Role in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to selectively produce one enantiomer or diastereomer of a chiral product. This compound and its derivatives play a significant role in this area, primarily by serving as chiral auxiliaries, ligands for catalysts, or as chiral building blocks themselves.

L-valine, the precursor to this compound, is a readily available and inexpensive chiral starting material. medcraveonline.comtcichemicals.com This accessibility has spurred the development of a wide array of chiral auxiliaries and ligands derived from it. researchgate.netacs.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality.

L-valine-derived auxiliaries are effective in a variety of asymmetric reactions. For instance, novel chiral auxiliaries prepared from L-valine methyl ester have demonstrated high effectiveness in asymmetric alkylation, achieving both high yields and diastereoselectivities. researchgate.net The bulky isopropyl group of the valine residue often plays a crucial role in sterically shielding one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. wikipedia.org This principle is fundamental to the chiral induction observed with these auxiliaries.

Furthermore, polymer-supported L-valine-derived auxiliaries have been developed. thieme-connect.com These offer the advantage of easy recovery and recycling, which is a significant consideration in large-scale synthesis. For example, a poly(ethylene glycol)-supported chiral auxiliary derived from L-valine has been successfully used in asymmetric copper(II)-catalyzed Michael reactions, yielding products with excellent enantiomeric excess (up to 99% ee). thieme-connect.com

The versatility of L-valine as a chiral source is also evident in the synthesis of various chiral ligands for metal-catalyzed reactions. medcraveonline.com Chiral imines and their cobalt complexes, synthesized from L-valine, have been shown to be effective catalysts for the asymmetric Henry reaction. medcraveonline.com Similarly, C2-symmetric chiral diimines derived from L-valine, when complexed with copper(II), catalyze the same reaction with outstanding yields and enantioselectivities. researchgate.net

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.org When performed asymmetrically, it provides a powerful route to valuable chiral β-nitro alcohols, which are precursors to other important molecules like β-amino alcohols. wikipedia.orgbuchler-gmbh.com

L-valine derivatives have been successfully employed as catalysts in enantioselective Henry reactions. The general strategy involves the use of a chiral ligand, often derived from L-valine, to coordinate with a metal ion. This chiral metal complex then orchestrates the reaction between the nitroalkane and the aldehyde, leading to the preferential formation of one enantiomer of the product. wikipedia.org

For example, chiral cobalt complexes synthesized from L-valine have been shown to effectively catalyze the asymmetric Henry reaction between nitromethane (B149229) and benzaldehyde, resulting in the formation of the chiral nitro aldol (B89426) in excellent yield and enantiomeric excess. medcraveonline.com The proposed mechanism involves the coordination of both the aldehyde and the nitronate to the chiral cobalt center, creating a rigid transition state that dictates the stereochemical outcome. medcraveonline.com

Similarly, copper(II) complexes of C2-symmetric chiral diimines derived from L-valine have also proven to be highly effective catalysts for this transformation, achieving up to 99% yield and 99% enantiomeric excess. researchgate.net The use of different metal centers and ligand designs allows for the fine-tuning of the catalyst's reactivity and selectivity for various substrates. The success of these L-valine-derived catalysts highlights the importance of the chiral scaffold in creating a well-defined asymmetric environment around the metal center.

Table 1: Examples of L-Valine Derived Catalysts in Asymmetric Henry Reaction

Catalyst System Aldehyde Nitroalkane Yield (%) Enantiomeric Excess (ee, %) Reference
Chiral Cobalt-Imine Complex Benzaldehyde Nitromethane Excellent High medcraveonline.com
Copper(II)-Chiral Diimine Complex Various Aromatic/Heteroaromatic Nitromethane up to 99 up to 99 researchgate.net
Copper(I)-BSDA Ligand Complex Various Aromatic/Aliphatic Not Specified High up to 99 medcraveonline.com

The inherent chirality and functionality of this compound and related derivatives make them valuable starting materials or reagents for the asymmetric synthesis of other, often non-proteinogenic, amino acids. These unusual amino acids are of great interest as building blocks for peptidomimetics and other biologically active molecules. renyi.hu

One of the most well-known methods is the Schöllkopf method, which utilizes a bis-lactim ether derived from a dipeptide of L-valine and glycine (B1666218). wikipedia.org In this method, the valine acts as a chiral auxiliary. The bulky isopropyl group of the valine shields one face of the glycine-derived enolate, leading to highly stereoselective alkylation. Subsequent hydrolysis cleaves the desired, newly synthesized α-amino acid from the valine auxiliary, which can be recovered. wikipedia.org This method allows for the synthesis of a wide variety of (R)-amino acids with high enantiomeric excess (often >95% ee). wikipedia.org

Furthermore, nickel(II) complexes of Schiff bases derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine or alanine (B10760859) have been used for the asymmetric synthesis of various α-amino acids. researchgate.net Alkylation of these complexes, followed by hydrolysis, yields the desired amino acids with good optical purity. The chiral ligand, which can be derived from amino acids like proline, controls the stereochemical outcome of the alkylation reaction. researchgate.net

The development of chemoenzymatic methods has also opened new avenues for the asymmetric synthesis of amino acid derivatives. nih.gov For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of various substituted amines to fumarate, producing a range of N-substituted aspartic acid derivatives with excellent enantiomeric excess. nih.gov While not directly involving this compound, this illustrates the broader principle of using chiral building blocks and catalysts, including those derived from amino acids, to access novel amino acid structures.

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is the cornerstone for assessing the purity of N-Carbethoxy-L-valine, including the critical evaluation of its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. openaccessjournals.com Due to the presence of the N-carbethoxy protecting group, the compound is well-suited for reversed-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. hplc.eu

In a typical application, a C18 stationary phase is used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often containing an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu Detection is commonly performed using a UV detector at low wavelengths (approximately 205-220 nm), where the carbamate (B1207046) and carboxylic acid functionalities exhibit absorbance. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For instance, the purity of similar N-protected amino acids, such as N-Cbz-L-valine, is routinely assessed using HPLC with purity levels often exceeding 99%. tcichemicals.com

Table 1: Typical HPLC Conditions for N-Protected Amino Acid Analysis

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a non-polar stationary phase for reversed-phase separation. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic aqueous phase to protonate silanols and analytes, improving peak shape. hplc.eu
Mobile Phase B Acetonitrile (ACN) Organic solvent to elute the compound from the column. hplc.eu
Gradient Linear gradient from low to high %B Ensures elution of all components with good resolution.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID analytical column.
Detection UV at 210-220 nm Allows for detection of the carbamate and carboxyl functional groups.

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. nih.gov |

Direct analysis of this compound by Gas Chromatography (GC) is impractical due to its low volatility and the polar nature of the carboxylic acid group. sigmaaldrich.comsigmaaldrich.com Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com A common strategy involves the esterification of the free carboxylic acid group. For example, reacting this compound with an alcohol (like isopropanol) under acidic conditions would yield its corresponding isopropyl ester.

The resulting, more volatile derivative can then be analyzed by GC-MS. tdl.org In the GC-MS system, the derivative is separated from other volatile components on a capillary column and subsequently ionized. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for identification. nist.gov For instance, analysis of N-acetylated amino acid derivatives by GC-MS allows for clear identification based on their characteristic excretion patterns in biological samples. researchgate.net

Ensuring the enantiomeric purity of this compound—that is, quantifying the presence of the unwanted D-enantiomer—is critical. Chiral chromatography is the definitive method for this analysis. researchgate.net Two primary strategies are employed: direct and indirect separation.

Direct Method : This approach utilizes a Chiral Stationary Phase (CSP). The this compound sample is injected directly onto a column that has a chiral selector immobilized on its surface. CSPs like those based on Pirkle-type selectors, cyclodextrins, or amino acid derivatives (e.g., Chirasil-Val) can differentiate between the L- and D-enantiomers by forming transient, diastereomeric complexes with different stabilities, leading to different retention times. uni-muenchen.de

Indirect Method : This method involves pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (such as a C18 column). researchgate.net A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs. researchgate.netresearchgate.net To use this method for this compound, the carbethoxy group would first need to be removed to free the amine, which is then reacted with the CDA. Alternatively, the carboxylic acid could be coupled with a chiral amine. The resulting diastereomers are then separated and quantified, allowing for the determination of the original enantiomeric ratio down to very low levels (e.g., <0.1%). cat-online.com

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For this compound, derivatization serves several key purposes: enhancing volatility for GC, improving detectability for HPLC, and enabling chiral separations.

For GC Analysis : As mentioned, the primary goal is to increase volatility. This is typically achieved by esterifying the carboxylic acid group. Reagents like methanolic HCl or propyl chloroformate are effective for this purpose. nist.govd-nb.info Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can also be used to derivatize the carboxylic acid, yielding a stable TBDMS-ester suitable for GC-MS. sigmaaldrich.comsigmaaldrich.com

For Enhanced HPLC Detection : While this compound has UV absorbance, derivatization can be used to attach a highly chromophoric or fluorophoric tag, significantly lowering the limit of detection. This is particularly useful if the N-protecting group is first removed. Reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) or dansyl chloride react with the free amino group to yield intensely colored or fluorescent derivatives. nih.govnih.gov

For Chiral Resolution : The indirect chiral separation method is entirely dependent on derivatization. The formation of diastereomers with reagents like o-phthaldialdehyde (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) or Marfey's reagent is a classic example. researchgate.netoup.comnih.gov This strategy transforms the analytical challenge from separating enantiomers to the more straightforward separation of diastereomers on conventional stationary phases.

Table 2: Selected Derivatization Reagents and Their Applications in Amino Acid Analysis

Reagent/Method Target Functional Group Purpose Analytical Technique
Propyl Chloroformate Carboxylic Acid, Amino Group Increases volatility GC-MS d-nb.infofrontiersin.org
MTBSTFA Carboxylic Acid, Amino Group Increases volatility, forms stable silyl (B83357) derivatives GC-MS sigmaaldrich.comsigmaaldrich.com
Marfey's Reagent (FDAA) Amino Group (after deprotection) Forms diastereomers for chiral separation HPLC researchgate.netresearchgate.net
OPA / Chiral Thiol Amino Group (after deprotection) Forms fluorescent diastereomers for chiral separation HPLC researchgate.netoup.com

| NBD-Cl | Amino Group (after deprotection) | Adds a chromophoric tag for enhanced detection | HPLC nih.gov |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

While chromatography separates and quantifies, spectroscopy provides definitive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. acs.org Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the isopropyl group of the valine side chain (two doublets for the diastereotopic methyl groups and a multiplet for the CH), the α-proton, and the amide (N-H) proton. The chemical shifts and coupling patterns confirm the structure.

¹³C NMR : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the two carbonyl carbons (one for the urethane (B1682113) and one for the carboxylic acid), the α-carbon, and the carbons of the isopropyl and ethyl groups. hmdb.ca Studies on similar molecules like N-Boc-L-valine show that the chemical shifts of the carbonyl carbons are sensitive to the solvent environment, which can be used to study intermolecular interactions and conformational preferences. mdpi.com For example, the chemical shift of the carbonyl carbon in the carboxy group shows greater changes with solvent polarity compared to the more sterically hindered carbonyl in the protecting group. mdpi.com This sensitivity allows NMR to be used not just for structural assignment but also for probing the molecule's conformational dynamics in solution. diva-portal.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Carboxylic Acid (COOH) ~10-12 (broad s) ~176
Urethane Carbonyl (N-COO-) - ~157
Amide (NH) ~5.1 (d) -
α-CH ~4.3 (dd) ~59
β-CH ~2.2 (m) ~31
γ-CH₃ (isopropyl) ~1.0 (d), ~0.9 (d) ~19, ~17
Ethyl (-O-CH₂-) ~4.1 (q) ~61
Ethyl (-CH₃) ~1.2 (t) ~14

Note: Predicted values are based on data for analogous structures like N-Boc-L-valine and related esters. Actual values may vary. mdpi.comchemicalbook.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are foundational for the characterization of this compound, providing information on its functional groups and electronic transitions.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound is defined by absorptions corresponding to its carboxylic acid and carbamate moieties. While a specific spectrum for the title compound is not detailed in the available literature, its features can be predicted based on the analysis of its parent amino acid, L-valine, and related N-acyl derivatives. For instance, L-valine exhibits characteristic peaks for the amino group (NH₃⁺ symmetric deformation) and the carboxylate group (COO⁻ asymmetric stretching). researchgate.net In this compound, the urethane linkage introduces a distinct N-H stretching band and a strong carbonyl (C=O) absorption, alongside the C=O and O-H bands of the carboxylic acid group. Studies on related N-carboxy anhydrides (NCAs), which are key intermediates in some reactions involving N-protected amino acids, show characteristic anhydride (B1165640) C=O stretching bands around 1850 and 1790 cm⁻¹. srce.hr

Interactive Table 1: Predicted and Observed IR Absorption Bands for this compound and Related Compounds

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) in Related Compounds Reference
O-H Stretch (Carboxylic Acid) 3300-2500 (broad) General Range vscht.cz
N-H Stretch (Urethane) 3400-3200 General Range vscht.cz
C-H Stretch (Aliphatic) 3000-2850 General Range vscht.cz
C=O Stretch (Urethane) ~1725-1705 General Range vscht.cz
C=O Stretch (Carboxylic Acid) ~1710 General Range vscht.cz
NH₃⁺ Deformation (in L-valine) Not Applicable ~1531 researchgate.net
COO⁻ Stretch (in L-valine) Not Applicable ~1300 researchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule. The chromophores in this compound are the carbonyl groups of the urethane and carboxylic acid moieties. These groups can undergo n → π* electronic transitions, resulting in UV absorption. bspublications.netuomustansiriyah.edu.iq Studies on underivatized L-valine and its derivatives show absorption maxima in the far UV region, typically between 190 and 225 nm. uitm.edu.mynih.gov For example, research on L-valine capped copper oxide nanoparticles reported broad excitonic absorption in the visible range (351-654 nm), with a characteristic blue shift indicating surface modification of the nanoparticles by the amino acid. troindia.in The position of the absorption maximum can be influenced by factors such as solvent polarity and pH, which can alter the electronic environment of the chromophore. uitm.edu.myuomustansiriyah.edu.iq

Interactive Table 2: UV-Visible Absorption Data for L-Valine and its Derivatives

Compound/System λ_max (nm) Medium/Conditions Reference
L-Valine 192-220 Aqueous, pH dependent uitm.edu.my
L-Valine (for HPLC detection) 225 Phosphate buffer/Acetonitrile nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₈H₁₅NO₄ and a monoisotopic mass of approximately 189.0949 Da. nih.gov

Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecular ion [M+H]⁺ at m/z 190.1 would be readily observed, confirming the molecular weight. nih.govunite.edu.mk Further structural information is obtained through tandem mass spectrometry (MS/MS), which involves fragmentation of the parent ion. The fragmentation of N-protected amino acids is well-studied and typically involves characteristic losses of functional groups. For this compound, predictable fragmentation pathways would include:

Loss of the ethoxy group (-OC₂H₅) from the carbethoxy moiety.

Decarboxylation (loss of CO₂).

Cleavage of the valine side chain (isopropyl group).

Formation of specific iminium ions or other characteristic fragment ions.

Studies on related N-acyl amino acids have provided detailed insights into these fragmentation mechanisms, which serve as a model for predicting the mass spectrum of this compound. nist.gov For example, analysis of a dimer, N,N'-bismethoxycarbonyl-L-valyl-L-valine, showed a prominent ion corresponding to the loss of a water molecule from the molecular ion. cdnsciencepub.com

Interactive Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula Predicted m/z Description
[M+H]⁺ [C₈H₁₆NO₄]⁺ 190.1 Protonated molecular ion
[M-C₂H₅O]⁺ [C₆H₁₀NO₃]⁺ 144.1 Loss of ethoxy group
[M-CO₂]⁺ [C₇H₁₅NO₂]⁺ 145.1 Loss of carbon dioxide

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Helicity

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. u-tokyo.ac.jp As this compound is a chiral compound due to the L-valine moiety, it is CD-active.

The CD spectrum provides information about the stereochemistry and conformation of the molecule in solution. L-amino acids typically exhibit a characteristic positive Cotton effect in the region of the n→π* transition of the carboxyl group (around 210-220 nm). researchgate.net The N-carbethoxy group also contributes to the chiroptical properties. CD spectroscopy is particularly powerful for studying conformational changes, such as those occurring during polymerization reactions of N-carboxy anhydrides (NCAs) of amino acids, including valine, where it can be used to monitor the formation of secondary structures like helices. iupac.orggrafiati.com While a specific CD spectrum for this compound is not detailed in the reviewed literature, its expected features can be inferred from the behavior of L-valine and its other derivatives.

Interactive Table 4: Expected Circular Dichroism Properties for this compound

Spectral Region Expected Feature Origin Reference
~210-220 nm Positive Cotton Effect n→π* transition of the carboxyl/carbamate chromophores in the chiral environment of L-valine. researchgate.net

X-ray Diffraction Studies of this compound Derivatives and Related Compounds

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the crystal structure of this compound itself is not reported in the surveyed literature, detailed structural analyses of several closely related compounds and derivatives have been performed.

A key example is the X-ray analysis of N,N′-bismethoxycarbonyl-L-valyl-L-valine, a dimer formed from N-methoxycarbonyl-L-valine. cdnsciencepub.comcdnsciencepub.com This compound was found to crystallize in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. The study provided precise bond lengths, bond angles, and conformational details, revealing that the two valine residues within the molecule adopt different conformations (gauche and trans). cdnsciencepub.comcdnsciencepub.com

Another relevant example is the analysis of N-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine benzylester, a key intermediate in the synthesis of the drug Valsartan. Its crystalline form has been characterized by X-ray powder diffraction (XRPD), which provides a characteristic fingerprint of the solid-state structure. google.com Furthermore, complexes of the valine moiety, such as L-valine copper chloride, have been studied by single-crystal X-ray diffraction, revealing a monoclinic crystal structure. researchgate.net

Interactive Table 5: Crystallographic Data for an this compound-Related Compound

Parameter N,N′-bismethoxycarbonyl-L-valyl-L-valine
Chemical Formula C₁₄H₂₄N₂O₇
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 14.581(2)
b (Å) 17.110(2)
c (Å) 6.970(1)
Z (molecules/unit cell) 4

| Reference | cdnsciencepub.comcdnsciencepub.com |

Potentiometric and Complexation Studies (Relevant to the Valine Moiety)

Potentiometric titrations are a classical analytical method used to determine the stability constants of metal-ligand complexes in solution. Studies relevant to the this compound focus on the complexation behavior of the parent L-valine moiety with various metal ions. The amino and carboxylate groups of L-valine are effective binding sites for metal ions.

Research using the Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, has investigated the interaction between L-valine and essential transition metal ions such as Co(II), Ni(II), and Cu(II). sebhau.edu.lyresearchgate.netsebhau.edu.ly These studies confirm the formation of 1:1 and 1:2 (Metal:Ligand) complexes. The stability of these complexes was found to follow the order: Cu(II) > Ni(II) > Co(II), which is in agreement with the well-established Irving-Williams stability series. sebhau.edu.ly The stability constants (log K) are crucial for understanding the bioavailability and transport of metal ions in biological systems. Similar potentiometric methods have been applied to study more complex systems, including ternary complexes of L-valine with another ligand like paracetamol, and Schiff base derivatives of L-valine. bioline.org.brdergipark.org.tr

Interactive Table 6: Stability Constants (log K) for L-Valine Complexes with Divalent Metal Ions

Metal Ion log K₁ (1:1 Complex) log K₂ (1:2 Complex) Conditions Reference
Co(II) 4.41 3.65 313.15 K, I = 0.1 M NaCl sebhau.edu.ly
Ni(II) 5.25 4.31 313.15 K, I = 0.1 M NaCl sebhau.edu.ly
Cu(II) 7.82 6.55 313.15 K, I = 0.1 M NaCl sebhau.edu.ly
Ni(II) 5.48 4.33 313.15 K, I = 0.1 M NaCl dergipark.org.tr

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for N-Carbethoxy Group Formation

The formation of the N-carbethoxy group on L-valine is a fundamental reaction in peptide synthesis and the creation of related chiral building blocks. The most common and direct method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino acid with an ethyl chloroformate. nih.govacs.org This reaction is typically conducted in an aqueous alkaline solution or in an organic solvent with a suitable base to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com

The choice of base and solvent can influence the reaction rate and the prevalence of side reactions. For instance, using N-methylmorpholine or N-methylpiperidine in dichloromethane (B109758) has been shown to be effective for generating mixed anhydrides from N-alkoxycarbonylamino acids. researchgate.netcdnsciencepub.com

General Reaction Scheme:

The key steps in the mechanism are:

Deprotonation: The base removes a proton from the amino group of L-valine, increasing its nucleophilicity.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-valine attacks the carbonyl carbon of ethyl chloroformate.

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

Protonation: The resulting carbamic acid derivative is deprotonated by the base to yield the final N-Carbethoxy-L-valine salt, which is then protonated during workup.

Kinetic and Thermodynamic Aspects of NCA Polymerization

This compound serves as a precursor to L-valine N-carboxyanhydride (NCA), a critical monomer for the synthesis of poly(L-valine) via ring-opening polymerization (ROP). The polymerization of NCAs is a complex process governed by multiple competing reaction mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). nih.govillinois.edu

Normal Amine Mechanism (NAM): In this pathway, a nucleophilic initiator (like a primary amine) attacks the C5 carbonyl carbon of the NCA ring. researchgate.net This leads to ring opening and the formation of a carbamate (B1207046) intermediate, which subsequently decarboxylates to generate a new terminal amine group. This new amine can then propagate the polymerization by attacking another NCA monomer. This mechanism can lead to a living polymerization if side reactions are suppressed. illinois.eduresearchgate.net

Activated Monomer Mechanism (AMM): This mechanism is typically initiated by strong bases or tertiary amines. nih.govmpg.de The base deprotonates the N-H group of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA molecule, initiating polymerization. nih.govillinois.edu The AMM often leads to faster polymerization rates but with less control over the polymer's molecular weight and dispersity. mpg.defrontiersin.org

Kinetic studies on the ROP of valine-NCA have been conducted to understand the reaction rates and influencing factors. For instance, capillary electrophoresis has been utilized to measure the kinetic constants for the hydrolysis of valine-NCA and its coupling reactions with amino acids and oligopeptides in aqueous solutions. researchgate.net The rate of polymerization is significantly affected by the choice of initiator, solvent polarity, and temperature. chinesechemsoc.orgresearchgate.net Weaker acids, such as acetic acid, have been shown to paradoxically accelerate the polymerization rate by activating the NCA monomer through hydrogen bonding without completely inhibiting the propagating amine chain end. chinesechemsoc.orgwestlake.edu.cn

ParameterNormal Amine Mechanism (NAM)Activated Monomer Mechanism (AMM)
Initiator Primary Amines, Amino Alcohols nih.govStrong Bases, Tertiary Amines nih.govillinois.edu
Propagation Nucleophilic attack by the terminal amine of the growing chain on the C5 carbonyl of the NCA. researchgate.netNucleophilic attack by an NCA anion on another NCA molecule. nih.gov
Kinetics Generally slower, can follow first-order kinetics under ideal conditions. mpg.deTypically faster, but can have complex kinetics. frontiersin.org
Control Can achieve good control over molecular weight and low dispersity ("living" polymerization). researchgate.netOften results in broader molecular weight distributions and less control. illinois.edu
Key Feature Chain growth occurs at the end of the polymer chain.Monomer is activated before adding to the chain.

Stereoselective Reaction Pathways and Models for Asymmetric Induction

The chiral center inherent in L-valine makes this compound a valuable tool in asymmetric synthesis. The stereochemistry of the valine side chain can direct the stereochemical outcome of reactions at adjacent centers, a phenomenon known as asymmetric induction. wikipedia.orgchemeurope.com

Several models have been developed to predict the stereoselectivity of nucleophilic additions to carbonyl groups adjacent to a chiral center, which are applicable to derivatives of this compound.

Cram's Rule: This early model predicts the major diastereomer formed by considering the steric hindrance of the three substituents on the chiral alpha-carbon. The molecule is oriented in a conformation where the largest group is anti-periplanar to the carbonyl group. The nucleophile then attacks from the less hindered face, past the smallest substituent. chemeurope.comegyankosh.ac.in

Felkin-Anh Model: This is a more refined model that generally provides more accurate predictions. The largest group on the chiral center is oriented perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest group, passing by the smallest substituent. wikipedia.orgegyankosh.ac.in

In practice, this compound derivatives can be used as chiral auxiliaries or as starting materials where the valine stereocenter dictates the formation of new stereocenters. For example, studies on the coupling of N-acylamino acids have shown that the nature of the N-acyl group, the solvent, and the temperature can significantly affect the level of asymmetric induction. nih.gov The bulky isopropyl group of valine exerts a strong steric influence, effectively blocking one face of a reactive intermediate and leading to high diastereoselectivity in subsequent reactions. This has been demonstrated in reactions such as the stereoselective Barbier allylation of N-carbethoxy-α-amino ketones in aqueous solutions. researchgate.net

The level of induction is quantifiable by the diastereomeric excess (d.e.), which measures the preference for the formation of one diastereomer over another. Studies have shown that diastereomeric excesses can reach significant levels depending on the specific reaction conditions and substrates involved. nih.gov

Understanding Side Reactions and Their Mechanistic Basis

While synthetically useful, reactions involving this compound and its derivatives are often plagued by side reactions that can reduce yield, purity, and, in the case of polymerization, control over the final product.

During N-Carbethoxy Group Formation: A notable side reaction during the synthesis of N-alkoxycarbonylamino acids is the formation of N-substituted dipeptides. researchgate.net This can occur if the initially formed this compound is activated (e.g., as a mixed anhydride) and then reacts with another molecule of L-valine before reacting with the intended nucleophile. Using bases like diisopropylethylamine instead of aqueous alkali can sometimes suppress this side reaction. researchgate.net

During NCA Polymerization: The ROP of NCAs is particularly susceptible to a variety of side reactions that lead to chain termination and transfer, resulting in broad molecular weight distributions and loss of control. illinois.edu

Reaction with Impurities: Trace amounts of water or other protic impurities can act as alternative initiators or chain-transfer agents, leading to the formation of undesired polymer chains. illinois.edu

Intramolecular Cyclization: The terminal amino group of a growing polypeptide chain can attack an ester group in a side chain, as seen in the formation of pyroglutamate end-groups from glutamate derivatives. tue.nl

Over-initiation by Activated Monomer: In the AMM pathway, the deprotonated NCA can act as a strong base, leading to undesired deprotonation events or other base-catalyzed side reactions. nih.gov

Diketopiperazine Formation: At the dimer stage, intramolecular aminolysis can occur to form a stable six-membered diketopiperazine ring, effectively terminating two growing chains. pku.edu.cn

Solvent Reactions: Certain solvents, like dimethylformamide (DMF), can react with the growing chain ends to cause termination, for example, by forming N-formyl-terminated chains. researchgate.net

Lowering the reaction temperature is a common strategy to suppress many of these side reactions. Studies have shown that conducting NCA polymerizations at 0°C can significantly reduce termination and other side reactions, leading to polypeptides with lower polydispersity. tue.nl

Reaction StageCommon Side ReactionMechanistic BasisConsequence
N-Carbethoxy Formation Dipeptide formationActivation of the product followed by reaction with starting material. researchgate.netReduced yield of the desired product.
NCA Polymerization Chain termination by waterNucleophilic attack by water on the NCA, creating a short chain that does not propagate efficiently. illinois.eduBroad molecular weight distribution, lower molecular weight.
NCA Polymerization Diketopiperazine formationIntramolecular cyclization of a dipeptide intermediate. pku.edu.cnChain termination, low polymer yield.
NCA Polymerization Pyroglutamate formation (in related monomers)Intramolecular cyclization of the terminal amine with a side-chain ester. tue.nlAltered end-group functionality.
NCA Polymerization Reaction with solvent (e.g., DMF)Acylation of the solvent by the reactive chain end. researchgate.netChain termination.

Table of Mentioned Compounds

Compound Name
This compound
L-valine
Ethyl chloroformate
Hydrochloric acid
Sodium hydroxide (B78521)
Triethylamine
N-methylmorpholine
N-methylpiperidine
Dichloromethane
L-valine N-carboxyanhydride (valine-NCA)
Poly(L-valine)
Carbon dioxide
Acetic acid
Diisopropylethylamine
Dimethylformamide (DMF)
Diketopiperazine

Theoretical and Computational Chemistry Studies

Quantum Mechanical (e.g., DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like N-Carbethoxy-L-valine. nih.govhilarispublisher.comukm.my DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for studying systems ranging from small molecules to large biomolecular complexes. nih.govscispace.com

For amino acids and their derivatives, DFT calculations can determine key properties such as molecular geometries, bond lengths, and angles with high precision. hilarispublisher.com Studies on similar amino acids, like L-valine, have successfully used DFT to investigate their structural and electronic properties. aps.org These calculations show that such molecules in their crystalline form exist as zwitterions, and the computed lattice constants align well with experimental data. aps.org The electronic structure analysis reveals wide band gaps, suggesting high stability, with the amine and carboxyl functional groups being the primary determinants of the band structure. aps.org

For this compound, DFT calculations would similarly focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity. For instance, the HOMO energy indicates the propensity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The electrostatic potential map highlights regions of positive and negative charge, predicting sites susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not abundant, research on related non-heme iron enzymes demonstrates the power of DFT in correlating geometric and electronic structure to function and reactivity in complex systems. researchgate.net

Parameter Typical Calculated Value/Finding Significance
HOMO-LUMO Gap ~5 eV aps.org Indicates high kinetic stability and low reactivity.
Dipole Moment Varies with conformation Influences intermolecular interactions and solubility.
Atomic Charges Negative charge on oxygen atoms, positive on nitrogen Identifies sites for electrostatic interactions.
Bond Lengths (C=O) ~1.20 - 1.25 Å Reflects the double-bond character.
Bond Lengths (C-N) ~1.35 - 1.45 Å Indicates partial double-bond character due to resonance.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives and Polymers

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. plos.org For derivatives and polymers of this compound, MD simulations can reveal the accessible conformations and the transitions between them, which are fundamental to their biological and material properties.

MD simulations on polymers derived from L-valine, such as poly(L-valine), have shown that the polymer can adopt different secondary structures, including α-helical and β-sheet conformations. nih.govacs.org The conformation is sensitive to factors like molecular weight and treatment with certain solvents. nih.gov For example, high-molecular-weight poly(L-valine) tends to form α-helices, whereas lower-molecular-weight versions or those treated with trifluoroacetic acid are more likely to be in a β-conformation. nih.gov Copolymers containing L-valine also exhibit complex conformational behavior dependent on the sequence and composition. mdpi.comacs.org

For this compound derivatives, MD simulations can map the potential energy surface and identify low-energy conformers. This is crucial as the three-dimensional structure of these molecules dictates how they interact with other molecules, such as biological receptors or enzyme active sites. denizyuret.comnih.gov Simulations can track the root mean square deviation (RMSD) of atomic positions over time to assess conformational stability and flexibility. plos.org Analysis of inter-helical hydrogen bonds and other non-covalent interactions during the simulation helps to understand the forces that stabilize specific conformations. plos.orgnih.gov

Table 2: Conformational States of Valine-Containing Polypeptides (Based on general findings from studies on poly(L-valine) and related copolymers.)

Polypeptide System Dominant Conformation Influencing Factors Reference
High-molecular-weight poly(L-valine) α-helix Molecular weight nih.gov
Low-molecular-weight poly(L-valine) β-conformation Molecular weight nih.gov
Poly(L-valine) treated with trifluoroacetic acid β-conformation Solvent treatment nih.gov
Random copolymers of L-valine α-helix, β-sheet, random coil Co-monomer type, sequence acs.orgacs.org

Modeling Intermolecular Interactions in this compound Systems

Understanding the intermolecular interactions of this compound is essential for predicting its behavior in different environments, such as in solution or within a crystal lattice. Computational models can quantify the nature and strength of these interactions, which are primarily governed by electrostatic forces, hydrogen bonds, and van der Waals forces. nih.gov

Studies on closely related molecules like N-Boc-L-valine have used a combination of experimental techniques (like 13C NMR) and computational modeling to probe intermolecular forces with solvent molecules. mdpi.com These studies indicate that the carbonyl groups of the amino acid derivative are key sites for interaction, and the extent of these interactions can be influenced by the steric bulk of adjacent groups, such as the isopropyl group in valine. mdpi.com

For systems involving aromatic amino acids, research has shown that interactions can be accurately rationalized through a combination of electrostatic and van der Waals components, with charge transfer phenomena playing a minor role. nih.gov In the case of this compound, modeling would focus on the hydrogen bonding capacity of the N-H group and the carbonyl oxygen of the carbethoxy group, as well as the carboxyl group. In crystal structure prediction, accurately modeling the polarization of the molecular charge distribution within the crystalline environment is crucial for correctly identifying the most stable crystal packing. researchgate.net Machine learning models are also emerging as a tool to create universal representations of intermolecular interfaces across diverse biomolecular classes. biorxiv.org

Table 3: Key Intermolecular Interactions in Amino Acid Systems

Interaction Type Participating Groups in this compound Significance
Hydrogen Bonding N-H group (donor), C=O groups (acceptor), OH of carboxyl (donor) Dictates secondary structure in polymers and crystal packing. aps.org
Dipole-Dipole Carbonyl groups, carbethoxy group Contributes to the overall lattice energy and solubility. aps.org
Van der Waals Isopropyl side chain, alkyl chain of carbethoxy group Important for steric fit and packing efficiency. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental spectra and the structural elucidation of molecules. researchgate.net For this compound, the prediction of NMR, IR, and circular dichroism (CD) spectra is of particular interest.

The prediction of NMR chemical shifts and spin-spin coupling constants can be achieved with high accuracy using quantum chemical calculations, often based on DFT. hilarispublisher.comresearchgate.net Such predictions are invaluable for assigning complex spectra and can provide detailed structural information. For instance, calculations on N-Boc-L-valine have shown how 13C NMR chemical shifts of carbonyl carbons are sensitive to the solvent environment, reflecting intermolecular interactions. mdpi.com

Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the functional groups within this compound, such as the C=O stretches of the carbamate (B1207046) and carboxylic acid moieties, and the N-H bend.

For chiral molecules like this compound and its polymers, the prediction of CD spectra is important for determining secondary structure. researchgate.net Studies on L-valine-containing polymers have demonstrated that the Cotton effects observed in CD spectra are indicative of the helical sense of the polymer backbone. researchgate.net Computational modeling can help correlate specific conformations with the observed CD signals.

Q & A

Q. What are the established methods for synthesizing N-Carbethoxy-L-valine in laboratory settings?

this compound is typically synthesized via carbethoxy protection of the amino group in L-valine. A common approach involves reacting L-valine with ethyl chloroformate (or diethyl pyrocarbonate) under alkaline conditions (e.g., sodium bicarbonate) to introduce the carbethoxy (Cbz) group. The reaction requires precise pH control (pH 8–9) and low temperatures (0–5°C) to minimize racemization . Alternative methods include using benzyl chloroformate in organic solvents like dioxane, followed by purification via recrystallization or chromatography .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Compare retention times against commercial standards.
  • Stereochemical Integrity : Circular dichroism (CD) spectroscopy or chiral GC/MS can confirm enantiomeric purity. For CD, measure the compound in methanol and compare the spectrum to L-valine derivatives .
  • Structural Confirmation : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to verify the carbethoxy group (δ ≈ 4.2–4.5 ppm for the -OCH2CH3 protons) and absence of racemization (e.g., splitting patterns for α-protons) .

Q. What are the primary research applications of this compound in peptide synthesis?

The carbethoxy (Cbz) group acts as a temporary protecting group for the amino terminus in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows selective deprotection using hydrogenolysis (H2/Pd-C) or hydrofluoric acid (HF). This compound is particularly useful in synthesizing valine-rich peptides for studying hydrophobic interactions in protein folding .

Advanced Research Questions

Q. What strategies optimize the yield and enantiomeric excess of this compound during synthesis?

  • Racemization Mitigation : Use low temperatures (0–5°C) and non-polar solvents (e.g., THF) to reduce base-catalyzed racemization. Additives like HOBt (hydroxybenzotriazole) can stabilize the activated intermediate .
  • Enantiomeric Excess (e.e.) : Monitor reaction progress via chiral HPLC. If e.e. drops below 98%, employ kinetic resolution using enzymes (e.g., lipases) or recrystallize from ethanol/water mixtures .
  • Scale-Up Considerations : Replace ethyl chloroformate with less toxic reagents like di-tert-butyl dicarbonate (Boc2O) in biphasic systems to improve safety and yield .

Q. How does the carbethoxy group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The carbethoxy group’s steric bulk impacts coupling efficiency. For example, in Fmoc-SPPS, bulky residues like this compound may require extended coupling times (2–4 hours) with activated esters (e.g., HATU/DIPEA) to achieve >95% incorporation. The group’s hydrophobicity also aids in HPLC purification of crude peptides by increasing retention times .

Q. How should researchers address contradictory data regarding the biological activity of peptides containing this compound?

  • Contradiction Analysis : Use statistical tools like Bland-Altman plots to compare activity assays (e.g., enzyme inhibition). If discrepancies arise, verify peptide integrity via MALDI-TOF MS and re-test under standardized conditions (pH, temperature) .
  • Contextual Factors : Assess whether the carbethoxy group’s stability varies between in vitro (e.g., serum-containing media) and in vivo environments, which could explain divergent results. Hydrogenolysis efficiency may drop in oxygen-sensitive systems, leaving residual Cbz groups that alter activity .

Methodological Notes

  • Synthesis Optimization Table :

    ParameterOptimal ConditionImpact on Yield/e.e.
    Temperature0–5°CReduces racemization
    SolventTHF/DCM (1:1)Enhances solubility
    Coupling ReagentHATU/DIPEAImproves efficiency
  • Key Citations :

    • Synthesis protocols:
    • Stereochemical analysis:
    • Data contradiction frameworks:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.